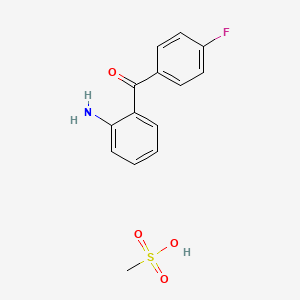








|
REACTION_CXSMILES
|
[CH:1]1([C:4](=O)[CH2:5][C:6]([O:8][CH3:9])=[O:7])[CH2:3][CH2:2]1.CS(O)(=O)=O.[NH2:16][C:17]1[CH:31]=[CH:30][CH:29]=[CH:28][C:18]=1[C:19]([C:21]1[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=1)=O>CC(O)C>[CH:1]1([C:4]2[C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:19]([C:21]3[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=3)[C:18]3[C:17](=[CH:31][CH:30]=[CH:29][CH:28]=3)[N:16]=2)[CH2:3][CH2:2]1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
694.1 kg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C(CC(=O)OC)=O
|
|
Name
|
|
|
Quantity
|
1447.8 kg
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)O.NC1=C(C(=O)C2=CC=C(C=C2)F)C=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)O
|
|
Name
|
|
|
Quantity
|
8455 kg
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 (± 1) °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISTILLATION
|
|
Details
|
was distilled off at 79 to 87° C
|
|
Type
|
DISTILLATION
|
|
Details
|
After distilling off 7553 kg of 2-propanol, 66.1 kg of methyl 3-cyclopropyl-3-oxopropionate
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
ADDITION
|
|
Details
|
8455 kg of toluene was added into the reaction solution
|
|
Type
|
WASH
|
|
Details
|
the reaction solution was washed with 4620 kg of 4% aqueous solution of sodium hydroxide
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The reaction solution was dried over 158 kg of anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain 10220 kg of a toluene solution
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C1=NC2=CC=CC=C2C(=C1C(=O)OC)C1=CC=C(C=C1)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1350 kg | |
| YIELD: PERCENTYIELD | 90.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |